![molecular formula C16H14N4O B3868929 N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide](/img/structure/B3868929.png)
N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide
Overview
Description
“N’-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole derivatives are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves several steps. In one study, a series of 12 new compounds of 4- (5 (6)-substituted-1 H -benzimidazol-2-yl)- N′ thiophen/furan-2-yl-methylene) benzohydrazide derivatives were synthesized . The structures of the obtained compounds were elucidated using by IR, 1 H NMR, 13 C NMR, mass spectroscopy and elemental analyses .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using various spectroscopic techniques. In a study, experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2- [ (1H-benzimidazol-1-yl)-methyl]benzoic acid were provided using the B3LYP/6-311++G (d,p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide” can be determined using various analytical techniques. In a study, the IR, 1 H NMR, 13 C NMR, and mass spectroscopy data were used to analyze the properties of similar compounds .Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary depending on their chemical structure and the biological target. Some benzimidazole derivatives have shown anticancer activity . For example, compound 3e showed higher cytotoxicity against MCF-7 human breast cancer cells when compared with cisplatin .
Future Directions
Benzimidazole derivatives have shown potential in various fields, especially in drug development due to their wide range of biological activities. Future research could focus on exploring the potential uses of “N’-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide” in medicine, particularly in the development of new anticancer drugs .
properties
IUPAC Name |
N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-20-14-10-6-5-9-13(14)18-15(20)11-17-19-16(21)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPKQUIUYBYMAZ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=NNC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=N/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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